REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][CH:6]([CH2:10][CH3:11])[C:7](Br)=[O:8].[CH3:12][N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]1=[O:22]>C(=S)=S>[Br:5][CH:6]([CH2:10][CH3:11])[C:7]([C:19]1[CH:20]=[CH:21][C:16]2[S:15][C:14](=[O:22])[N:13]([CH3:12])[C:17]=2[CH:18]=1)=[O:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)CC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
CN1C(SC2=C1C=CC=C2)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an hour at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation at 60°-70° C.
|
Type
|
STIRRING
|
Details
|
stirred for an hour under the same condition
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-water (360 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (100 ml×2)
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
WASH
|
Details
|
by eluting with benzene
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired compound
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C=1C=CC2=C(N(C(S2)=O)C)C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |